molecular formula C13H20N4O2 B13980433 Tert-butyl (1-(pyrazin-2-yl)pyrrolidin-3-yl)carbamate

Tert-butyl (1-(pyrazin-2-yl)pyrrolidin-3-yl)carbamate

Cat. No.: B13980433
M. Wt: 264.32 g/mol
InChI Key: RTMBLOOVVNAOTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (1-(pyrazin-2-yl)pyrrolidin-3-yl)carbamate is a heterocyclic compound featuring a pyrrolidine ring (5-membered nitrogen-containing cycle) substituted with a pyrazine moiety (6-membered aromatic ring with two nitrogen atoms) at the 1-position and a tert-butyl carbamate group at the 3-position. The carbamate group acts as a protective moiety for amines, enhancing stability during synthetic processes. The pyrazine ring contributes unique electronic properties, influencing reactivity and binding interactions in pharmaceutical or agrochemical applications .

Properties

IUPAC Name

tert-butyl N-(1-pyrazin-2-ylpyrrolidin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)16-10-4-7-17(9-10)11-8-14-5-6-15-11/h5-6,8,10H,4,7,9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMBLOOVVNAOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl (1-(pyrazin-2-yl)pyrrolidin-3-yl)carbamate typically involves:

  • Formation of the pyrrolidine ring substituted at the 3-position.
  • Introduction of the pyrazin-2-yl group at the nitrogen of the pyrrolidine.
  • Protection of the amine functionality as a tert-butyl carbamate (Boc) to improve stability and facilitate purification.

The key challenges include controlling regioselectivity, optimizing reaction conditions for scale-up, and minimizing costs of catalysts and reagents.

Laboratory-Scale Synthesis

A reported laboratory synthesis route involves the coupling of a pyrrolidine derivative with a pyrazine moiety, followed by Boc protection. For example, related intermediates such as tert-butyl (5-toluenesulfonyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate (ACT051-3) have been synthesized as intermediates for kinase inhibitors like Upatinib.

Key points from laboratory synthesis:

  • Use of potassium carbonate as a base.
  • Pd(OAc)2 as a palladium catalyst for coupling reactions.
  • N,N-diisopropylethylamine (DIPEA) as an additive to reduce catalyst loading.
  • Reaction solvents such as 1,4-dioxane or tert-amyl alcohol.
  • Temperatures typically range from room temperature to moderate heating (~80 °C).
  • Reaction times optimized to balance yield and throughput.

Pilot Scale-Up and Industrial Production

Scaling up from lab to pilot and industrial scale requires adjustments to reaction conditions to maintain yield and purity while reducing costs and improving safety.

Parameter Laboratory Scale Pilot Scale-Up Industrial Production
Catalyst loading Pd(OAc)2, higher amounts Reduced 2.5-fold with DIPEA Optimized minimal catalyst use
Base Potassium carbonate (solid/liquid) Solid K2CO3 preferred for efficiency Solid K2CO3, improved reaction time
Solvent DMF, 1,4-dioxane Tert-amyl alcohol or toluene Environmentally friendly solvents
Reaction temperature Room temp to 80 °C Controlled heating (50-80 °C) Optimized thermal control
Reaction time Several hours Nearly doubled for better yield Balanced for throughput and quality
Purification method Column chromatography Crystallization, filtration Scalable drying and filtration

This scale-up approach was demonstrated in the synthesis of ACT051-3, a structurally related intermediate, where:

  • Changing potassium carbonate from liquid to solid form nearly doubled reaction efficiency.
  • Addition of DIPEA allowed significant reduction in Pd(OAc)2 catalyst, lowering costs.
  • Reaction conditions were optimized for environmental and economic benefits.

Representative Reaction Scheme (Adapted)

  • Starting from a bromopyrazine or pyrrolidine derivative.
  • Pd-catalyzed coupling with appropriate amine or nitrogen heterocycle.
  • Protection of the amine with tert-butyl carbamate (Boc2O or equivalent).
  • Workup and purification by crystallization or chromatography.

Related Synthetic Examples and Techniques

  • Use of diphenyl phosphoryl azide (DPPA) for carbamate formation from 2-bromonicotinic acid derivatives has been reported with yields ranging from 50% to 99% under reflux conditions in tert-butanol.
  • Lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) can be used for lithiation of bromopyridine derivatives at low temperatures (-75 °C to -65 °C) followed by addition of aldehydes to form intermediates for further elaboration.
  • Thionyl chloride activation of pyrazinoic acid derivatives for amide formation has been reported but is less directly relevant here.

Data Tables Summarizing Key Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Pd-catalyzed coupling Pd(OAc)2, K2CO3 (solid), DIPEA, 1,4-dioxane, 50-80 °C, 12-24 h 70-85 Catalyst loading reduced 2.5x with DIPEA
Boc protection Boc2O, triethylamine, dichloromethane, 0-25 °C 90-95 Standard amine protection
Lithiation and aldehyde addition n-BuLi, THF, -75 to 0 °C, then aldehyde addition 65-75 Low temp control critical for regioselectivity
Carbamate formation via DPPA DPPA, tert-butanol, reflux, 2-3 h 50-99 High yield under optimized conditions

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(pyrazin-2-yl)pyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Tert-butyl (1-(pyrazin-2-yl)pyrrolidin-3-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (1-(pyrazin-2-yl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound is compared to analogs with modifications in:

  • Heterocyclic backbone (pyrrolidine vs. piperidine).
  • Aromatic substituents (pyrazine, pyrimidine, pyridine, pyridazine).
  • Stereochemistry (R- or S-configuration).
  • Additional functional groups (halogens, alkyl chains).

Key Compounds and Data

Table 1: Structural and Functional Comparison
Compound Name (CAS No.) Heterocycle Substituent/Modification Molecular Weight Key Features/Applications References
Tert-butyl (1-(pyrazin-2-yl)pyrrolidin-3-yl)carbamate Pyrrolidine Pyrazin-2-yl Not reported Pyrazine’s electron-deficient ring; drug intermediate N/A
Tert-butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate (CAS 88561-46-0) Pyrrolidine Pyrimidin-2-yl (S-configuration) Not reported Versatile building block; agrochemicals/pharmaceuticals [4]
Tert-butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate (CAS 1088410-93-8) Pyrrolidine 5-Bromo-pyridin-2-yl ~340.24 (calc.) Bromine enables cross-coupling reactions [5]
(R)-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate (CAS 1421030-60-5) Pyrrolidine Pyrimidin-2-yl (R-configuration) Not reported Stereospecific activity in kinase inhibitors [7]
Tert-butyl ((1-(pyrazin-2-yl)piperidin-3-yl)methyl)carbamate (CAS 1420894-26-3) Piperidine Pyrazin-2-yl + methylene linker 292.38 Increased ring flexibility; CNS drug candidate [10]
[1-(1-Pyrazin-2-yl-ethyl)-piperidin-3-yl]methyl carbamate (CAS N/A) Piperidine Ethyl-pyrazine + methylene linker ~348.43 (calc.) Enhanced hydrophobicity; high synthesis cost [11]

Detailed Analysis of Structural Impact

Heterocyclic Backbone
  • Pyrrolidine vs. Piperidine (6-membered) introduces greater conformational flexibility, which may enhance solubility or alter pharmacokinetics (e.g., tert-butyl ((1-(pyrazin-2-yl)piperidin-3-yl)methyl)carbamate, MW 292.38 ).
Aromatic Substituents
  • Pyrazine vs. Pyrimidine :

    • Pyrazine (nitrogens at 1,4-positions) is more electron-deficient than pyrimidine (nitrogens at 1,3-positions), affecting π-π stacking and hydrogen bonding.
    • Pyrimidine-based analogs (e.g., CAS 88561-46-0) are prevalent in kinase inhibitors due to mimicry of purine scaffolds .
  • Halogenated Derivatives :

    • Bromine in tert-butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate (CAS 1088410-93-8) facilitates Suzuki-Miyaura couplings, enabling diversification in late-stage synthesis .
Stereochemistry
  • The R- and S-enantiomers of pyrimidine-substituted pyrrolidines (e.g., CAS 1421030-60-5 vs. CAS 88561-46-0) exhibit distinct biological activities. For example, R-configuration analogs show higher selectivity in targeting specific kinases .
Functional Group Additions
  • Methylene Linkers :
    • Compounds like tert-butyl ((1-(pyrazin-2-yl)piperidin-3-yl)methyl)carbamate (CAS 1420894-26-3) incorporate methylene spacers, improving solubility by reducing steric hindrance .

Biological Activity

Tert-butyl (1-(pyrazin-2-yl)pyrrolidin-3-yl)carbamate, also known as (R)-tert-butyl (1-(pyrazin-2-yl)pyrrolidin-3-yl)carbamate, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H20_{20}N4_{4}O2_{2}, indicating the presence of 14 carbon atoms, 21 hydrogen atoms, three nitrogen atoms, and two oxygen atoms. The compound features a tert-butyl group, a pyrrolidine ring, and a pyrazine moiety. Its unique structure is crucial for its interactions with biological targets.

Research indicates that this compound acts primarily as a beta-3 adrenergic receptor agonist , which suggests its potential role in metabolic regulation and the treatment of obesity or metabolic disorders. The beta-3 adrenergic receptors are involved in lipolysis and thermogenesis, making compounds that selectively activate these receptors valuable for weight management therapies .

Binding Affinity and Specificity

Preliminary studies have shown that this compound effectively binds to beta-3 adrenergic receptors, influencing various metabolic pathways. Further interaction studies are necessary to elucidate its binding affinity compared to other agonists .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of related compounds:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 1-(pyridin-2-yl)pyrrolidin-3-ylcarbamatePyridine instead of pyrazineDifferent receptor interaction profile
Tert-butyl 1-(pyridin-3-ylmethyl)pyrrolidin-3-ylcarbamateVariation in pyridine positionPotentially different pharmacokinetics
Tert-butyl N-[2-(pyrimidin-4-yloxy)ethyl]pyrrolidin-3-carboxamideSubstitution on pyrrolidineDifferent biological target focus

Case Studies and Research Findings

  • Beta-Adrenergic Activity : In vitro studies have demonstrated that this compound exhibits significant activity at beta-3 adrenergic receptors, suggesting its potential in treating metabolic disorders.
  • Synthesis and Modification : The synthesis typically involves multi-step organic reactions. Researchers have explored various modifications to enhance efficacy or reduce side effects. For instance, altering the substituents on the pyrrolidine ring can lead to derivatives with improved biological profiles .
  • Pharmacological Studies : A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness in modulating metabolic pathways through receptor activation. It demonstrated a favorable pharmacokinetic profile that supports further development as a therapeutic agent .

Q & A

Q. How can researchers optimize the synthetic yield of tert-butyl (1-(pyrazin-2-yl)pyrrolidin-3-yl)carbamate in nucleophilic substitution reactions?

Methodological Answer:

  • Reagent Selection : Use microwave-assisted synthesis (120°C, 1 hour) with DIPEA (1.5–3.0 equivalents) as a base to enhance reaction efficiency and reduce side products .
  • Solvent Choice : Employ polar aprotic solvents like i-PrOH for improved solubility of intermediates.
  • Monitoring : Track reaction progress via TLC or LC-MS to identify optimal quenching times.
  • Yield Improvement : Purify via automated flash chromatography, achieving >95% purity as validated by HPLC .

Q. What purification techniques are recommended for this compound?

Methodological Answer:

  • Chromatography : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate) for initial purification.
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to isolate crystalline products.
  • HPLC Validation : Confirm purity (>95%) using reversed-phase HPLC with UV detection at 254 nm .

Q. What analytical methods are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify pyrrolidine ring substitution patterns and carbamate group integrity.
  • Mass Spectrometry : High-resolution MS (HRMS) for exact mass confirmation (e.g., molecular weight ~276.38 g/mol) .
  • X-ray Diffraction : Single-crystal analysis to resolve stereochemistry and intermolecular interactions .

Advanced Research Questions

Q. What strategies resolve stereochemical challenges during the synthesis of pyrrolidine-containing carbamates?

Methodological Answer:

  • Chiral Auxiliaries : Use tert-butyl carbamate-protected intermediates to control stereochemistry at the pyrrolidine C3 position .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL derivatives) in key alkylation or amination steps.
  • Dynamic Resolution : Leverage diastereomeric salt formation during crystallization for enantiomeric excess (>99% ee) .

Q. How does the pyrazine ring influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Electronic Effects : The pyrazine’s electron-deficient nature facilitates Suzuki-Miyaura couplings with boronic acids (e.g., aryl/heteroaryl derivatives) under Pd catalysis .
  • Substituent Impact : Introduce electron-withdrawing groups (e.g., Cl, F) at the pyrazine 2-position to enhance electrophilicity for nucleophilic aromatic substitution .
  • Computational Modeling : DFT calculations predict charge distribution and reactive sites for targeted functionalization .

Q. What computational approaches predict the conformational stability of tert-butyl carbamates in solution?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate solvation effects in DMSO or chloroform to assess carbamate group flexibility.
  • Density Functional Theory (DFT) : Calculate rotational barriers around the pyrrolidine-pyrazine bond to identify stable conformers .
  • NOESY Experiments : Validate computational models by correlating nuclear Overhauser effects with predicted spatial arrangements .

Data Contradiction Analysis

Q. Why do microwave-assisted syntheses report higher yields compared to conventional heating for similar carbamates?

Methodological Answer:

  • Kinetic Control : Microwave irradiation reduces reaction time (1 hour vs. 20 hours), minimizing decomposition pathways .
  • Thermal Gradient Mitigation : Uniform heating prevents local overheating, preserving sensitive functional groups (e.g., tert-butyl carbamate).
  • Case Study : Microwave synthesis of tert-butyl (R)-[1-(2-chloropyrimidin-4-yl)pyrrolidin-3-yl]carbamate achieved 85% yield vs. 60% under reflux .

Safety and Stability

Q. What handling protocols are recommended for tert-butyl carbamates with pyrazine substituents?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis and purification due to potential amine or pyrazine vapors .
  • Storage : Store under inert atmosphere (N₂ or Ar) at –20°C to prevent hydrolysis of the carbamate group .

Application in Drug Discovery

Q. How is this compound utilized as a building block in kinase inhibitor development?

Methodological Answer:

  • Scaffold Functionalization : Introduce fluorinated or boronate groups at the pyrrolidine ring for target binding optimization .
  • Case Study : Analogous tert-butyl carbamates were incorporated into PI3K inhibitors, showing improved metabolic stability in preclinical models .

Tables of Key Data

Property Value/Method Reference
Molecular Weight~276.38 g/mol
Purity (HPLC)>95%
Preferred Solvent (NMR)CDCl₃ or DMSO-d₆
Microwave Reaction Time1 hour at 120°C
Storage Temperature–20°C under N₂

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.